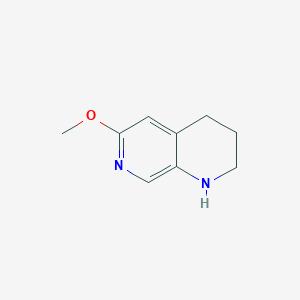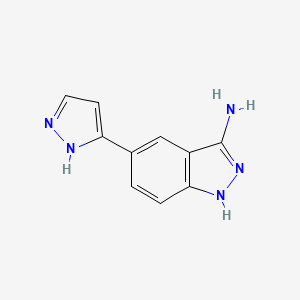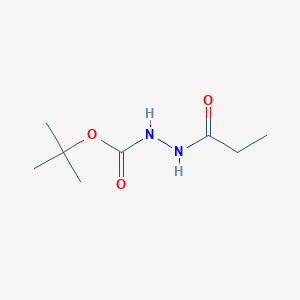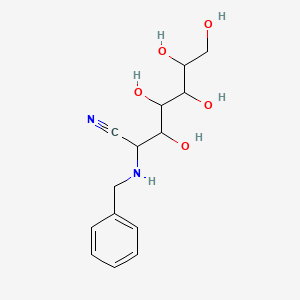![molecular formula C7H8BN3O2 B13983920 (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often used in the design of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid typically involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound to form the imidazo[4,5-b]pyridine ring. The boronic acid group can then be introduced via a Suzuki coupling reaction using a boronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions, which are scalable and efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form partially saturated derivatives.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Partially saturated imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Applications De Recherche Scientifique
(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazo[4,5-b]pyridine core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Imidazo[4,5-b]pyridine: The parent compound without the boronic acid group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.
Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties.
Uniqueness: (2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3,12-13H,1H3,(H,9,10,11) |
Clé InChI |
OHYISKWZRHYUJI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C1)N=C(N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
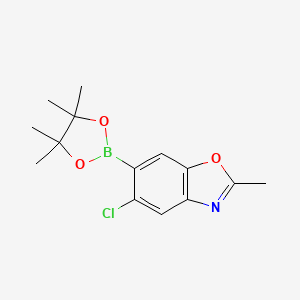


![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
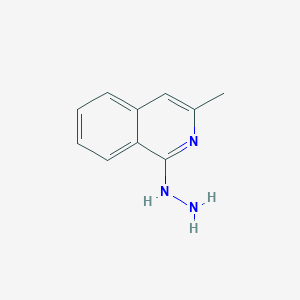
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
